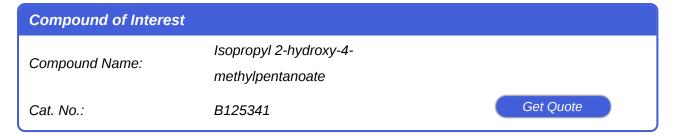




Technical Guide: Isopropyl 2-hydroxy-4-methylpentanoate (CAS: 156276-25-4)

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the publicly available information for **Isopropyl 2-hydroxy-4-methylpentanoate**. Comprehensive experimental data, particularly regarding biological activity and detailed protocols, is limited in the public domain.

Chemical Identity and Properties

Isopropyl 2-hydroxy-4-methylpentanoate, also known as Isopropyl DL-Leucate, is a chemical compound with the CAS number 156276-25-4. It is the isopropyl ester of 2-hydroxy-4-methylpentanoic acid.

Table 1: Physicochemical Properties



Property	Value	Source(s)
CAS Number	156276-25-4	[1][2][3][4][5][6]
Molecular Formula	C9H18O3	[1][2][5]
Molecular Weight	174.24 g/mol	[1][5]
Physical Form	Liquid (at 20°C)	[1]
Density	0.94 g/cm ³	[1][4]
Boiling Point	206.3°C at 760 mmHg	[4]
Flash Point	77°C	[4]
Refractive Index	1.4200 to 1.4240	[4]
Purity (typical)	>95% (GC)	[1]
SMILES	O=C(C(CC(C)C)O)OC(C)C	[3][4][5]
InChIKey	VQIAGTIGPQKFBY- UHFFFAOYSA-N	[4]

Table 2: Computed Properties

Property	Value	Source(s)
XlogP (Hydrophobicity)	2	[4]
Hydrogen Bond Donor Count	1	[4]
Hydrogen Bond Acceptor Count	3	[4]
Rotatable Bond Count	5	[4]
Topological Polar Surface Area	46.5 Ų	[4]
Complexity	141	[4]

Synthesis and Manufacturing



Detailed, step-by-step experimental protocols for the synthesis of **Isopropyl 2-hydroxy-4-methylpentanoate** are not readily available in the public scientific literature. However, a general synthetic approach can be inferred from standard organic chemistry principles, likely involving the esterification of 2-hydroxy-4-methylpentanoic acid (DL-leucic acid) with isopropanol.

A related synthesis for the chiral molecule, isopropyl (R)-2-hydroxy-4-methyl-4-pentenoate, involves the use of an (R)-binaphthol-dichlorotitanium complex.[7] This suggests that stereospecific syntheses could be developed for the target compound.

Analytical Methods

While specific analytical methods for this compound are not published in detail, suppliers indicate the availability of analytical data such as NMR, HPLC, LC-MS, and UPLC for their products.[3] Gas Chromatography (GC) is also used to determine purity.[1]

Biological Activity and Signaling Pathways

There is currently no publicly available research detailing the biological activity or associated signaling pathways of **Isopropyl 2-hydroxy-4-methylpentanoate**.

It is important to distinguish this compound from the structurally similar but distinct molecule, 2-hydroxy-4-(methylthio)butanoic acid isopropyl ester (HMBi). HMBi is a methionine analog that has been studied for its effects on the rumen microbiome and growth performance in cattle.[8] [9][10][11] The presence of a methylthio group in HMBi significantly alters its chemical properties and biological function compared to **Isopropyl 2-hydroxy-4-methylpentanoate**. Therefore, the biological data for HMBi should not be extrapolated to the compound of interest.

Experimental Workflows

As no specific experimental protocols involving **Isopropyl 2-hydroxy-4-methylpentanoate** were found, a generalized workflow for the characterization of a novel chemical entity is provided below.

Caption: Generalized workflow for the synthesis, purification, characterization, and screening of a chemical compound.



Safety Information

According to available safety data, **Isopropyl 2-hydroxy-4-methylpentanoate** is classified as a combustible liquid.[1][4]

Table 3: GHS Hazard Information

Code	Description	Source(s)
H227	Combustible liquid	[1][4]

Precautionary Statements: P210, P280, P370+P378, P403+P235, P501.[1][4]

This product is intended for research and development use only and should be handled by technically qualified individuals.[1]

Conclusion

Isopropyl 2-hydroxy-4-methylpentanoate is a commercially available chemical with well-defined basic physical and chemical properties. However, there is a significant gap in the publicly accessible scientific literature regarding its synthesis protocols, detailed analytical methods, and, most notably, its biological activity and potential applications in drug development or other scientific fields. Further research is required to elucidate these aspects of the compound.

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